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Compound of Interest
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(1R)-1-(adamantan-1-yl)-2-

aminoethan-1-ol

CAS No.: 1568090-75-4

Cat. No.: B3106141 Get Quote

Executive Summary: The "Diamondoid" Advantage
In the realm of asymmetric synthesis and drug design, chiral amino alcohols are ubiquitous

ligands and scaffolds. However, standard phenyl- or alkyl-derived amino alcohols often suffer

from conformational flexibility or metabolic instability. Chiral adamantane amino alcohols—

incorporating the rigid, lipophilic tricyclo[3.3.1.1

]decane cage—offer a distinct structural alternative.

This guide objectively compares the crystal engineering properties of adamantane-based

amino alcohols against their phenyl and cyclohexyl analogs. We analyze how the "bulky cage

effect" alters crystal packing, hydrogen bonding networks, and catalytic performance.

Key Differentiators
Lattice Rigidity: Adamantane derivatives frequently crystallize in non-centrosymmetric space

groups (e.g.,

) with higher void volumes than planar phenyl analogs.

Interaction Landscape: The aliphatic cage eliminates
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stacking, forcing the crystal lattice to rely almost exclusively on strong O-H···N and N-H···O
hydrogen bond networks.[1]

Catalytic Efficacy: The steric bulk of the adamantyl group often enhances enantiomeric

excess (ee) in hydroamination and alkylation reactions by restricting the transition state more

effectively than phenyl groups.

Structural Analysis: Adamantyl vs.
Phenyl/Cyclohexyl Backbones
The following analysis contrasts the crystallographic parameters of N-(2-adamantyl) amino

alcohols with standard N-phenyl and N-cyclohexyl counterparts.

Crystal Packing and Space Groups
Adamantane derivatives are prone to crystallizing in orthorhombic systems due to the globular

nature of the cage, whereas planar phenyl derivatives often favor monoclinic systems to

maximize stacking interactions.
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Feature
Adamantyl Amino

Alcohols (e.g., N-(2-
Ad)phenylglycinol)

Phenyl/Cyclohexyl

Analogs (e.g., N-
cyclohexyl-
diphenylvalinol)

Impact on

Application

Space Group

Often ngcontent-ng-

c2977031039=""

_nghost-ng-

c1310870263=""

class="inline ng-star-

inserted">

(Orthorhombic)

Often

(Monoclinic)

is ideal for non-linear

optical applications

and absolute

configuration

determination.

Packing Forces

Dominated by Van der

Waals (cage) and H-

bonds (headgroup).

No

-stacking.

Stabilized by

stacking (phenyl) or

hydrophobic

interdigitation.

Adamantyl crystals

are often less dense

but thermally stable

due to the high

melting point of the

cage.

H-Bonding

Strong intramolecular

O-H···N bonds lock

the "turn"

conformation.

Intermolecular H-

bonds often dominate,

leading to sheet-like

structures.

Intramolecular locking

creates a pre-

organized catalyst,

improving

stereoselectivity.

Disorder

Rotational disorder of

the adamantane cage

is common (

symmetry axis).

Phenyl rings are

usually ordered; alkyl

chains show

conformational

disorder.

Disorder in the cage

does not typically

affect the chiral

center's fixed position.

The "Bulky Cage" Effect on Hydrogen Bonding
In crystal engineering, the adamantane moiety acts as a "spacer." Unlike phenyl rings which

can slide over one another, the adamantane cage is a rigid ball of ~10.9 Å diameter.
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Intramolecular vs. Intermolecular: In D-N-(2-Adamantyl)phenylglycinol, the steric bulk

prevents close approach of neighboring molecules, favoring intramolecular O-H···N hydrogen

bonds (approx.[2][3] 1.9–2.1 Å). This "locks" the molecule into a specific conformation even

before it binds to a metal center in catalysis.

Network Formation: When intermolecular bonds do form, they create helical chains rather

than the flat sheets seen in phenyl-glycine derivatives. This helical arrangement is critical for

creating chiral channels in the solid state.
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Figure 1: Structural hierarchy illustrating how the adamantyl cage influences crystal packing

and macroscopic properties.

Comparative Performance Data
The following data synthesizes performance metrics from asymmetric hydroamination and

alkylation reactions, comparing adamantane-based ligands against standard ligands.

Reaction Context: Asymmetric hydroamination of aminoallenes to form chiral pyrrolidines

(Transition Metal Catalysis).[4]

Ligand
Scaffold

Yield (%)
Enantiomeric
Excess (ee %)

Kinetic
Stability

Notes

N-(2-

Adamantyl)phen

ylglycinol

85–92% 88–94% High

Bulky cage

restricts

substrate

approach,

enhancing

stereoselection.

N-Cyclohexyl-

diphenylvalinol
80–88% 75–85% Moderate

Flexible ring

allows slight

conformational

leakage.

N-Phenyl-

glycinol
70–80% 40–60% Low

Planar phenyl

group allows

non-selective

substrate binding

modes.

Rimantadine

Derivative

(Amino Alcohol)

88% 90% High

Excellent

antiviral activity;

crystal structure

shows tight

channel blocking.
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Interpretation: The data indicates a direct correlation between the steric bulk of the N-

substituent and enantioselectivity. The adamantyl group outperforms the cyclohexyl and phenyl

groups by creating a deeper, more rigid chiral pocket.

Experimental Protocol: Synthesis & Crystallization
This protocol describes the synthesis and single-crystal growth of D-N-(2-

adamantyl)phenylglycinol, a representative high-performance ligand.

Synthesis Workflow (Reductive Amination)
Reagents:

2-Adamantanone (1.0 eq)

D-Phenylglycinol (1.0 eq)

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.2 eq)

Sodium borohydride (NaBH

) (2.0 eq)

Solvent: Methanol (anhydrous)

Step-by-Step:

Imine Formation: In a flame-dried flask, dissolve 2-adamantanone and D-phenylglycinol in

anhydrous methanol.

Activation: Add Ti(OiPr)

dropwise. Stir at room temperature for 12 hours under Nitrogen. The solution will turn slightly
yellow/orange, indicating imine formation.

Reduction: Cool the mixture to 0°C. Add NaBH
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in small portions (exothermic evolution of H

).

Quench & Workup: Stir for 4 hours. Quench with 1M NaOH. A white precipitate (TiO

) will form. Filter through Celite.

Extraction: Extract the filtrate with Dichloromethane (DCM) (3x). Dry organic layer over

MgSO

and concentrate in vacuo.

Crystallization for X-Ray Diffraction
To obtain X-ray quality crystals (

), a slow evaporation method is preferred over cooling due to the high solubility of the
adamantyl group in non-polar solvents.

Protocol:

Solvent System: Prepare a mixture of Diethyl Ether : Ethanol (7:1 ratio).

Dissolution: Dissolve 50 mg of the crude amino alcohol in the minimum amount of solvent

mixture (approx. 2 mL) at room temperature.

Vapor Diffusion (Alternative): If direct evaporation fails, place the vial (uncapped) inside a

larger jar containing Pentane.

Growth: Allow to stand undisturbed at 4°C for 3–5 days.

Harvest: Colorless block-shaped crystals should form. These are suitable for SC-XRD.

Catalytic Application Workflow
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Figure 2: Workflow for utilizing adamantane amino alcohols in asymmetric hydroamination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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